molecular formula C11H15N5O B7435541 1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol

1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol

Cat. No. B7435541
M. Wt: 233.27 g/mol
InChI Key: LFABUSTUZZTDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol, also known as "Etazolate," is a chemical compound that has been extensively studied for its potential therapeutic applications. Etazolate belongs to the class of pyridine-based molecules and is structurally similar to other drugs such as ibudilast and roflumilast.

Mechanism of Action

The exact mechanism of action of Etazolate is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It is also believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Etazolate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

Etazolate has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Etazolate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Etazolate and its potential effects on other neurotransmitter systems in the brain.

Synthesis Methods

Etazolate can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 1H-1,2,4-triazole-5-carboxylic acid, followed by a series of chemical reactions involving various reagents such as acetic anhydride, sodium hydroxide, and ethanol.

Scientific Research Applications

Etazolate has been studied for its potential therapeutic applications in a variety of medical conditions, including neurological disorders such as Alzheimer's disease, anxiety, and depression. It has also been studied for its potential anti-inflammatory and immunomodulatory effects.

properties

IUPAC Name

1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8(17)9-3-2-4-10(15-9)12-6-5-11-13-7-14-16-11/h2-4,7-8,17H,5-6H2,1H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFABUSTUZZTDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)NCCC2=NC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol

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